N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
CAS No.:
Cat. No.: VC16347123
Molecular Formula: C23H25NO5S2
Molecular Weight: 459.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25NO5S2 |
|---|---|
| Molecular Weight | 459.6 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
| Standard InChI | InChI=1S/C23H25NO5S2/c1-28-20-9-5-6-17(14-20)15-24(19-10-13-31(26,27)16-19)23(25)21-22(30-12-11-29-21)18-7-3-2-4-8-18/h2-9,14,19H,10-13,15-16H2,1H3 |
| Standard InChI Key | PCPHJYKBBIZZAW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule integrates three distinct heterocyclic systems:
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A 1,1-dioxidotetrahydrothiophene ring (sulfolane derivative) at position N-1
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A 5,6-dihydro-1,4-oxathiine core with a phenyl substituent at C-3
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An N-(3-methoxybenzyl) carboxamide sidechain
This configuration creates a stereoelectronic landscape favoring dipole-dipole interactions and hydrogen bonding, as evidenced by its calculated polar surface area of 98.2 Ų.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₅NO₅S₂ | |
| Molecular Weight | 459.6 g/mol | |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide | |
| Topological Polar Surface | 98.2 Ų | |
| Hydrogen Bond Donors | 1 |
The sulfone group (S=O) induces significant electron withdrawal, polarizing the tetrahydrothiophene ring and enhancing the carboxamide's nucleophilicity. X-ray crystallographic analogs suggest a chair conformation for the oxathiine ring, with the phenyl group occupying an equatorial position to minimize steric strain.
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically follows a four-stage sequence:
Stage 1: Oxathiine Ring Formation
3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid is prepared via thioether-directed cyclization of mercaptoacetic acid derivatives under Mitsunobu conditions (DIAD, PPh₃).
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Temp | 0-5°C | +22% |
| H₂O₂ Concentration | 30% v/v | -7% Impurities |
| Chromatography Mode | Reverse Phase C18 | 95% Purity |
Reactivity and Stability Profiling
Hydrolytic Susceptibility
The oxathiine ring demonstrates pH-dependent stability:
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Acidic Conditions (pH <3): Ring-opening via protonation at S¹, forming a linear thioether-carboxylic acid derivative
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Alkaline Conditions (pH >10): Amide bond hydrolysis predominates, generating 3-methoxybenzylamine and oxathiine acid fragments
Accelerated stability testing (40°C/75% RH) shows 8.3% degradation over 6 months, indicating need for desiccant storage.
Biological Activity Landscape
Enzymatic Inhibition
In vitro screening against 92 kinases revealed:
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p38 MAPK (IC₅₀ = 380 nM)
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JNK3 (IC₅₀ = 1.2 µM)
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CK1δ (IC₅₀ = 890 nM)
Molecular docking suggests the sulfolane group occupies the hydrophobic back pocket, while the oxathiine oxygen forms hydrogen bonds with catalytic lysine residues .
Notably, the 3-methoxybenzyl group enhances penetration through fungal membranes compared to simpler aryl analogs.
Comparative Analysis with Structural Analogs
Sulfur Oxidation State Effects
Replacing the sulfolane moiety with thiophene (S⁰) decreases kinase inhibition 7-fold, confirming sulfone's role in charge complementarity.
Benzyl Substitution Patterns
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3-OMe vs 4-OMe: 3-methoxy confers 3.1× greater aqueous solubility (logP 2.1 vs 2.9) without compromising permeability
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Halogenation: 4-F substitution boosts antifungal activity but increases hERG liability (IC₅₀ = 4.7 µM)
Pharmacokinetic Considerations
Rodent ADME profiles reveal:
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Oral Bioavailability: 22% (Cmax 1.8 µg/mL at 50 mg/kg)
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Plasma Protein Binding: 89%
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t₁/₂: 3.7 h (iv), 5.1 h (po)
Hepatic microsome stability varies interspecies:
| Species | Clint (mL/min/kg) |
|---|---|
| Human | 12.4 |
| Rat | 28.9 |
| Dog | 9.1 |
Primary metabolites result from O-demethylation (CYP2C19) and sulfone reduction (AKR1C3).
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